3-Deoxy-l-manno-octulosonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
455269-82-6 |
|---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(4S,5S,6S,7S)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m0/s1 |
InChI Key |
KYQCXUMVJGMDNG-RRNYIBRJSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Biological Significance of Kdo
Essentiality of Kdo for Gram-Negative Bacterial Viability and Outer Membrane Integrity
3-Deoxy-D-manno-octulosonic acid (Kdo) is an indispensable component for the survival and structural integrity of most Gram-negative bacteria. nih.govnih.gov Its incorporation into the lipopolysaccharide (LPS) is a crucial step in LPS biosynthesis, which is essential for the growth of these bacteria. capes.gov.br The outer membrane of Gram-negative bacteria serves as a protective barrier, and Kdo plays a vital role in maintaining this barrier's integrity. nih.govmdpi.comlibretexts.orgcrestonepharma.com The anionic nature of Kdo contributes to the strength of neighboring LPS interactions, thereby reducing the permeability of the outer membrane to foreign substances. nih.govrsc.org
Mutations that disrupt Kdo biosynthesis or its attachment to lipid A can lead to a compromised outer membrane, making the bacteria more susceptible to antibiotics and other harmful agents. microbiologyresearch.orgnih.gov In many Gram-negative bacteria, the minimal LPS structure required for viability is Kdo2-lipid A, which consists of two Kdo residues linked to lipid A. nih.govmicrobiologyresearch.orgresearchgate.net The absence or significant alteration of Kdo in the LPS can be lethal to the bacterium, highlighting its essential role. nih.govmicrobiologyresearch.org
Structural Contribution of Kdo in Bacterial Lipopolysaccharides (LPS)
Kdo is a hallmark component of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. nih.govcapes.gov.bryoutube.com LPS, also known as endotoxin, is a large molecule consisting of three main domains: the lipid A moiety, the core oligosaccharide, and the O-antigen. nih.govmicrobiologyresearch.orgyoutube.com Kdo is a key constituent of the inner core region of the LPS. nih.govresearchgate.net
Kdo Linkage to Lipid A in the LPS Core Oligosaccharide
Kdo serves as the critical linker, connecting the core oligosaccharide to the lipid A moiety. nih.govnih.govrsc.org Specifically, Kdo forms an acid-labile α-ketosidic linkage to the C6' position of the glucosamine (B1671600) or 2,3-diaminoglucose of lipid A. nih.gov This linkage is fundamental for the assembly of the entire LPS molecule. capes.gov.brmicrobiologyresearch.org In many Gram-negative bacteria, such as Escherichia coli, the inner core of the LPS contains two Kdo residues, a structure referred to as Kdo2-lipid A. nih.govnih.govmicrobiologyresearch.orgresearchgate.net This Kdo2-lipid A structure is considered the minimal essential component of LPS for the viability of most Gram-negative bacteria. nih.govmicrobiologyresearch.org The biosynthesis of this crucial linkage is a target for the development of new antibacterial agents.
Variability in Kdo Residues within LPS Structures
While the presence of Kdo is highly conserved, the number and arrangement of Kdo residues in the LPS can vary among different bacterial species. microbiologyresearch.orgresearchgate.net For instance, in Escherichia coli, the typical structure is Kdo2-lipid A, containing two Kdo units. nih.govnih.gov However, some Gram-negative bacteria, like Haemophilus influenzae and Vibrio cholerae, have only a single Kdo residue attached to lipid A. rsc.orgnih.gov
Furthermore, the Kdo residues themselves can be modified with various substituents, such as phosphate (B84403), phosphoethanolamine (PEtn), or galactose, contributing to the structural diversity of the inner core region of LPS. nih.govmicrobiologyresearch.org For example, the LPS of Vibrio cholerae contains a single, phosphorylated Kdo residue. nih.govduke.edu This variability in Kdo structure can influence the bacterium's interaction with the host immune system and its susceptibility to certain antimicrobial agents. microbiologyresearch.org
Kdo in Bacterial Capsular Polysaccharides
In addition to its role in LPS, Kdo is also a component of the capsular polysaccharides (CPS) of some Gram-negative bacteria. capes.gov.brnih.gov These capsules are surface structures that play a crucial role in protecting the bacteria from the host's immune system. nih.gov In certain pathogenic bacteria, such as some strains of Escherichia coli and Neisseria meningitidis, the CPS is attached to a lipid anchor via a linker that can contain multiple Kdo residues. nih.govnih.gov This poly-Kdo linker is a distinctive feature of these capsules. nih.gov The enzymes responsible for synthesizing these β-linked Kdo chains are different from those that create the α-linkages found in LPS. nih.gov
Functional Importance of Kdo in Plant Cell Wall Rhamnogalacturonan-II (RG-II)
Beyond the bacterial world, 3-deoxy-D-manno-oct-2-ulosonic acid holds a unique and vital position within the plant kingdom. It is a specific and conserved component of rhamnogalacturonan-II (RG-II), a complex pectic polysaccharide found in the primary cell walls of all vascular plants. nih.govuga.eduannualreviews.orgresearchgate.net The structure of RG-II is remarkably conserved across different plant species, suggesting a fundamental role in plant growth and development. annualreviews.org
A crucial function of RG-II is its ability to form a dimer through a borate (B1201080) diester cross-link. uga.eduannualreviews.org This dimerization is essential for the proper structure and mechanical properties of the plant cell wall. annualreviews.org Kdo, along with another rare sugar, 3-deoxy-D-lyxo-heptulosaric acid (Dha), is part of the side chains of the RG-II monomer. oup.com The presence of Kdo is critical for the formation of these cross-links; its absence leads to abnormal RG-II structure and prevents proper dimerization, which can be lethal to the plant. oup.com This underscores the functional importance of Kdo in maintaining the integrity of the plant cell wall.
Kdo in Green Algae Polysaccharides
The presence of 3-deoxy-D-manno-oct-2-ulosonic acid has also been identified in the polysaccharides of green algae (Chlorophyta). nih.govnih.govcapes.gov.br Green algae possess cell walls that contain various polysaccharides, and Kdo has been found as a constituent of these complex carbohydrates. mdpi.comresearchgate.netresearchgate.net While the specific functions of Kdo-containing polysaccharides in green algae are not as extensively studied as in bacteria and higher plants, their presence suggests a role in the structural makeup of the algal cell wall. nih.govnih.gov
Kdo Biosynthesis and Metabolism
D-Arabinose 5-Phosphate as a Precursor to Kdo Biosynthesis
3-Deoxy-D-manno-octulosonic acid (Kdo) is a crucial eight-carbon sugar that plays a vital role in the structure and function of the outer membrane of most Gram-negative bacteria. The biosynthesis of Kdo begins with the precursor molecule D-arabinose 5-phosphate (A5P).
In the well-studied bacterium Escherichia coli, A5P is synthesized from an intermediate of the pentose (B10789219) phosphate (B84403) pathway, D-ribulose 5-phosphate. This conversion is a reversible aldol-keto isomerization reaction catalyzed by the enzyme D-arabinose 5-phosphate isomerase (API). E. coli K-12 possesses two isoenzymes with this function, encoded by the genes kdsD and gutQ. These enzymes represent the primary de novo source of A5P in these bacteria. The functional redundancy of having two enzymes for this step is not fully understood, and some pathogenic E. coli strains even have a third paralogous gene. The essentiality of A5P for Kdo synthesis is demonstrated by the fact that E. coli mutants lacking both kdsD and gutQ are auxotrophic for A5P, meaning they cannot grow unless A5P is supplied externally.
The enzymatic reaction catalyzed by D-arabinose 5-phosphate isomerase is the first committed step in the biosynthesis of Kdo. This makes the enzymes involved, such as KdsD, potential targets for the development of novel antibacterial agents.
| Enzyme | Gene | Function | Precursor | Product |
| D-Arabinose 5-phosphate isomerase | kdsD, gutQ | Isomerization | D-Ribulose 5-phosphate | D-Arabinose 5-phosphate |
De Novo Kdo Biosynthesis Pathway in Gram-Negative Bacteria
The de novo biosynthesis of Kdo in Gram-negative bacteria is a conserved pathway that proceeds through four sequential enzymatic reactions, starting from the precursor D-arabinose 5-phosphate. This pathway is essential for the viability of most Gram-negative bacteria as Kdo is a critical component of lipopolysaccharide (LPS).
The steps in the de novo Kdo biosynthesis pathway are as follows:
Formation of D-Arabinose 5-phosphate (A5P): As detailed in the previous section, D-arabinose 5-phosphate isomerase (encoded by kdsD and gutQ in E. coli) catalyzes the conversion of D-ribulose 5-phosphate to A5P.
Synthesis of Kdo 8-Phosphate: The enzyme Kdo 8-phosphate synthase, encoded by the kdsA gene, catalyzes the condensation of A5P and phosphoenolpyruvate (B93156) (PEP) to form Kdo 8-phosphate. This is a key step in the pathway.
Dephosphorylation of Kdo 8-Phosphate: Kdo 8-phosphate is then dephosphorylated by the enzyme Kdo 8-phosphate phosphatase, encoded by the kdsC gene, to yield Kdo and inorganic phosphate.
Activation of Kdo: The final step is the activation of Kdo to CMP-Kdo (cytidine monophosphate-Kdo). This reaction is catalyzed by the enzyme CMP-Kdo synthetase, encoded by the kdsB gene. CMP-Kdo is the activated sugar nucleotide that is then utilized by glycosyltransferases for incorporation into the LPS core.
The enzymes of the Kdo biosynthesis pathway are highly conserved among Gram-negative bacteria, making them attractive targets for the development of broad-spectrum antibiotics.
| Enzyme | Gene | Reaction Catalyzed |
| D-Arabinose 5-phosphate isomerase | kdsD, gutQ | D-Ribulose 5-phosphate → D-Arabinose 5-phosphate |
| Kdo 8-phosphate synthase | kdsA | D-Arabinose 5-phosphate + Phosphoenolpyruvate → Kdo 8-phosphate |
| Kdo 8-phosphate phosphatase | kdsC | Kdo 8-phosphate → Kdo + Pi |
| CMP-Kdo synthetase | kdsB | Kdo + CTP → CMP-Kdo + PPi |
Salvage Pathway for Kdo Production
While many metabolic pathways include salvage routes to recycle components and conserve energy, a dedicated salvage pathway for the production of 3-deoxy-D-manno-octulosonic acid has not been identified in bacteria. The primary route for Kdo biosynthesis is the de novo pathway, which synthesizes the molecule from central metabolic intermediates.
The absence of a known salvage pathway for Kdo underscores the importance of the de novo synthesis route for the survival of Gram-negative bacteria. This reliance on a single pathway for the production of such an essential molecule further highlights the enzymes of the de novo pathway as critical targets for antimicrobial drug development.
Kdo Catabolism and Hydrolase Activity
The catabolism, or breakdown, of 3-deoxy-D-manno-octulosonic acid is not as well-characterized as its biosynthesis. In the context of lipopolysaccharide metabolism, a 3-deoxy-D-manno-octulosonic acid-hydrolase, designated as KdoH, has been identified. However, the primary role of this enzyme appears to be in the modification of the Kdo-lipid A structure rather than the complete degradation of Kdo for energy production.
Hydrolases are a broad class of enzymes that use water to break down chemical bonds. In the case of KdoH, it is involved in the processing of the Kdo component of LPS, which can influence the virulence and adaptation of bacteria to different environments. The specific pathways for the complete catabolism of free Kdo within the bacterial cell, should it occur, remain to be fully elucidated.
Regulation of Kdo Biosynthesis
The biosynthesis of 3-deoxy-D-manno-octulosonic acid is a tightly regulated process to ensure a balanced production of lipopolysaccharide, which is essential for the integrity of the outer membrane in Gram-negative bacteria. This regulation occurs primarily at the transcriptional level of the genes encoding the biosynthetic enzymes.
In Escherichia coli, the expression of the kdsA and kdsB genes, which encode Kdo 8-phosphate synthase and CMP-Kdo synthetase respectively, is subject to growth phase-dependent regulation. The transcription of these genes is maximal during the early logarithmic phase of growth and decreases as the cells enter the late logarithmic and stationary phases. This ensures that the production of Kdo is highest when the bacteria are actively growing and dividing, and thus have a high demand for new outer membrane components. Despite the transcriptional shut-off in the stationary phase, the enzymatic activities of Kdo-8-phosphate synthetase and CMP-Kdo-synthetase are still detectable.
The genes kdsD and kdsC, encoding D-arabinose 5-phosphate isomerase and Kdo 8-phosphate phosphatase, are located within the yrbG-yhbG locus in E. coli. Interestingly, these two genes have been shown to be non-essential for the viability of E. coli, which indicates the presence of genetic redundancy for these functions within the cell. The regulation of this locus is complex and appears to be organized into at least three operons.
Enzymology of Kdo Pathways
Enzymes of the Kdo Biosynthesis Pathway
The biosynthesis of Kdo is a four-step enzymatic pathway that converts D-ribulose 5-phosphate into Kdo. This pathway is essential for the production of the activated sugar nucleotide, CMP-Kdo, which is the donor substrate for Kdo transferases. researchgate.net
D-Arabinose 5-Phosphate Isomerase (KdsD/KpsF) Activity and Specificity
The initial step in the Kdo biosynthetic pathway is the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). nih.govwikipedia.org This reversible aldose-ketose isomerization is catalyzed by D-arabinose 5-phosphate isomerase, an enzyme encoded by the kdsD or kpsF gene. portlandpress.comnih.govuniprot.org
Activity and Specificity:
Reaction: D-ribulose 5-phosphate <=> D-arabinose 5-phosphate. wikipedia.org
Enzyme Classification: These enzymes are classified as isomerases, specifically intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org
Substrate Specificity: Studies on KpsF have shown it to be highly specific for the phosphorylated form of arabinose, as D-arabinose itself is not a substrate. portlandpress.com The enzyme also does not act on other sugar phosphates like D-ribose 5-phosphate or D-glucose 6-phosphate. portlandpress.com
Cofactors and Inhibition: The activity of D-arabinose 5-phosphate isomerase can be influenced by metal ions. For instance, the E. coli KdsD is completely inhibited by nickel, copper, cadmium, and mercury ions at a concentration of 10 µM and is also inhibited by zinc. uniprot.org
pH Optimum: The optimal pH for the activity of E. coli KdsD is 8.4. uniprot.org
Gram-negative bacteria can encode for multiple A5P isomerases, such as KdsD, KpsF, or GutQ, with their roles varying depending on the bacterial species and its specific needs for Kdo in structures like LPS and capsular polysaccharides. nih.gov While KdsD is primarily associated with LPS synthesis, KpsF can be involved in the biosynthesis of group 2 capsules. portlandpress.comnih.gov
Kdo 8-Phosphate Synthase (KdsA) Mechanisms and Inhibition
The second step in Kdo biosynthesis is the condensation of D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-manno-octulosonate 8-phosphate (Kdo-8-P). This irreversible reaction is catalyzed by Kdo 8-phosphate synthase (KdsA). researchgate.netiaea.org
Mechanisms:
Reaction: D-arabinose 5-phosphate + phosphoenolpyruvate + H₂O → 3-deoxy-D-manno-octulosonate 8-phosphate + phosphate (B84403). wikipedia.org
Stereospecificity: The reaction catalyzed by KdsA is stereospecific. The condensation involves the si face of PEP attacking the re face of the C1 carbonyl of A5P. iaea.org
Metal Dependence: KdsA enzymes can be classified as either metal-dependent or metal-independent. bohrium.com For example, the KdsA from the hyperthermophilic bacterium Aquifex aeolicus requires a divalent cation for its activity, whereas the E. coli enzyme is metal-independent. researchgate.net The Helicobacter pylori KdsA is a zinc-metalloenzyme. wikipedia.org
Inhibition:
The essential role of KdsA in bacterial viability makes it a significant target for the development of novel antibiotics. researchgate.netnih.gov Research has focused on designing mechanism-based inhibitors that mimic the transition state or intermediates of the enzymatic reaction. nih.govnih.gov
Competitive Inhibitors: Phosphonate (B1237965) analogues of substrates have been synthesized and shown to be competitive inhibitors with respect to both A5P and PEP. nih.gov
Challenges in Drug Development: A major hurdle in the development of KdsA inhibitors as antibacterial agents is their ability to penetrate the bacterial cell membrane to reach the cytoplasmic enzyme. nih.govnih.gov
Kdo 8-Phosphate Phosphatase (KdsC/YrbI) Function
The third enzyme in the Kdo biosynthetic pathway is Kdo 8-phosphate phosphatase, encoded by the kdsC gene (also known as yrbI). uniprot.orgnih.gov This enzyme catalyzes the dephosphorylation of Kdo-8-P to produce Kdo and inorganic phosphate. researchgate.netuniprot.org
Function:
Reaction: 3-deoxy-D-manno-octulosonate 8-phosphate + H₂O → 3-deoxy-D-manno-octulosonate + phosphate. uniprot.org
Enzyme Family: KdsC belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.govnih.gov
Structural Features: Although lacking the typical "cap" domain found in many HAD superfamily enzymes that confers substrate specificity, KdsC exhibits high specificity for Kdo-8-P. nih.gov The active site is formed at the interface between adjacent monomers in its tetrameric structure. nih.gov
Catalytic Efficiency: The enzyme displays high catalytic efficiency, with a flexible C-terminal tail playing a crucial role in facilitating product release, which is likely the rate-limiting step of the reaction. nih.govresearchgate.net
Cofactors and pH: KdsC requires a divalent metal cofactor, such as Mg²⁺, for its activity and has an optimal pH of 5.5. nih.gov
CMP-Kdo Synthetase (KdsB) in Kdo Activation
The final step in the Kdo biosynthesis pathway is the activation of Kdo by cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-Kdo (CMP-Kdo). nih.gov This reaction is catalyzed by CMP-Kdo synthetase (CKS), which is encoded by the kdsB gene. nih.govebi.ac.uk
Function in Kdo Activation:
Reaction: CTP + 3-deoxy-D-manno-octulosonate → CMP-3-deoxy-D-manno-octulosonate + pyrophosphate. ebi.ac.uk
Unique Activation: Unlike most other sugar-activating enzymes that produce nucleoside diphosphate (B83284) sugars, KdsB directly couples the sugar to a cytosine monophosphate. nih.gov
Essential for Incorporation: The formation of CMP-Kdo is a prerequisite for the incorporation of Kdo into the growing lipopolysaccharide chain by Kdo transferases. nih.govresearchgate.net
Structural Homology: KdsB is structurally homologous to CMP-N-acetylneuraminic acid (CMP-NeuAc) synthetases. researchgate.net
Drug Target Potential: The absence of the Kdo biosynthetic pathway and CMP-Kdo synthetase in mammalian cells makes KdsB an attractive target for the design of novel antibacterial drugs. nih.govebi.ac.uk However, inhibitors developed to date have shown limited in vivo activity due to their inability to cross the bacterial inner membrane. nih.gov
Kdo Transferases (WaaA/KdtA) in Glycoconjugate Assembly
Once synthesized and activated as CMP-Kdo, the Kdo residues are transferred to an acceptor molecule, typically lipid A, to initiate the formation of the inner core of the lipopolysaccharide. This transfer is mediated by Kdo transferases, also known as 3-deoxy-D-manno-octulosonic-acid transferases, which are encoded by genes such as waaA or kdtA. researchgate.netontosight.aigenome.jp
These enzymes are a type of glycosyltransferase, which are enzymes that catalyze the formation of glycosidic bonds. cazypedia.org
Alpha-Kdo Glycosyltransferase Function
In the biosynthesis of LPS in most Gram-negative bacteria, Kdo is attached to lipid A via an α-glycosidic linkage. pnas.org The enzymes responsible for this transfer are α-Kdo glycosyltransferases.
Function:
Reaction: CMP-α-Kdo + lipid IVA → α-Kdo-(2→6)-lipid IVA + CMP. researchgate.net
Sequential Transfer: In E. coli, the Kdo transferase WaaA sequentially transfers two Kdo residues to lipid IVA, forming Kdo₂-lipid IVA, which is the minimal LPS structure required for viability. nih.govresearchgate.net
Enzyme Specificity: These transferases are highly specific for both the CMP-Kdo donor and the lipid A acceptor. ontosight.ai
Mechanism: Glycosyltransferases can catalyze reactions with either inversion or retention of the stereochemistry at the anomeric carbon of the donor substrate. nih.gov
The table below summarizes the key enzymes involved in the Kdo pathways.
| Enzyme | Gene | Function |
| D-Arabinose 5-Phosphate Isomerase | kdsD, kpsF | Isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate |
| Kdo 8-Phosphate Synthase | kdsA | Condensation of D-arabinose 5-phosphate and phosphoenolpyruvate to form Kdo-8-P |
| Kdo 8-Phosphate Phosphatase | kdsC (yrbI) | Hydrolysis of Kdo-8-P to Kdo and inorganic phosphate |
| CMP-Kdo Synthetase | kdsB | Activation of Kdo with CTP to form CMP-Kdo |
| Kdo Transferase | waaA, kdtA | Transfer of Kdo from CMP-Kdo to an acceptor molecule (e.g., lipid A) |
Beta-Kdo Glycosyltransferase Family (GT99) Characterization
The 3-deoxy-β-D-manno-oct-2-ulosonic acid (β-Kdo) glycosyltransferases represent a distinct family of enzymes, designated as Glycosyltransferase Family 99 (GT99). nih.govpnas.org These enzymes are crucial in the biosynthesis of various bacterial surface polysaccharides. nih.gov Unlike their well-characterized α-Kdo glycosyltransferase counterparts involved in lipopolysaccharide (LPS) assembly, β-Kdo transferases were not initially identified as glycosyltransferases by standard bioinformatics tools. nih.govpnas.org
The prototypical member of this family, a β-Kdo GT from Raoultella terrigena known as WbbB, was structurally and functionally characterized, leading to the establishment of the GT99 family. nih.govpnas.org The structure of this enzyme revealed a unique architecture. While it possesses the dual Rossmann-fold motifs characteristic of GT-B enzymes, it features significant deletions, insertions, and rearrangements. nih.govpnas.org This distinct structure sets it apart from other known glycosyltransferase families. pnas.org
| Enzyme Family | Prototypical Enzyme | Organism | Key Structural Feature |
| GT99 | WbbB | Raoultella terrigena | Dual Rossmann-fold motifs with unique deletions, insertions, and rearrangements. nih.govpnas.org |
Mechanism of Kdo Transfer to Lipid A
The transfer of 3-deoxy-D-manno-octulosonic acid (Kdo) to lipid A is a critical step in the biosynthesis of lipopolysaccharide (LPS) in most Gram-negative bacteria. nih.govresearchgate.net This process is catalyzed by a bifunctional enzyme known as Kdo transferase (WaaA or KdtA). researchgate.netwikipedia.org
The biosynthesis of the Kdo₂-lipid A portion of LPS follows the Raetz pathway, which involves a series of nine enzymatic reactions that are highly conserved. researchgate.net The final steps of this pathway occur at the cytoplasmic surface of the inner membrane. nih.gov
The key steps in the transfer of Kdo to lipid A are as follows:
Phosphorylation of the Lipid A precursor: The kinase LpxK phosphorylates the 4'-position of the disaccharide-1-phosphate intermediate to form lipid IVA. nih.govnih.gov
Transfer of Kdo residues: The Kdo transferase, WaaA, then sequentially transfers two Kdo residues from the donor substrate, CMP-Kdo, to the 6'-position of lipid IVA. nih.govresearchgate.net This enzyme exhibits high specificity for CMP-Kdo. researchgate.net The crystal structure of KdtA from Aquifex aeolicus has provided insights into the CMP-binding site and has implicated a specific sequence motif in Kdo binding. nih.gov
Acylation of the Kdo₂-lipid IVA: Following the addition of the Kdo residues, three acyltransferases, LpxL, LpxP, and LpxM, catalyze the addition of fatty acids to complete the synthesis of Kdo₂-lipid A. nih.gov LpxL transfers a lauroyl group to the 2'-position, and LpxM adds a myristoyl group to the 3'-position of Kdo₂-lipid IVA. researchgate.net
The resulting Kdo₂-lipid A is the minimal essential structure of LPS for the viability of most Gram-negative bacteria. nih.gov This molecule is then flipped to the outer leaflet of the inner membrane by the ABC transporter MsbA, where further modifications and transport to the outer membrane occur. nih.gov
Kdo Hydrolase (KdhA) and Kdo Degradation Pathways
While the biosynthesis of Kdo is well-documented, its degradation pathways are less understood. nih.gov A key enzyme in this process is Kdo hydrolase (KdhA), which has been identified in several bacterial species, including Francisella tularensis, Helicobacter pylori, and Legionella pneumophila. nih.gov
In F. tularensis, KdhA is a membrane-bound enzyme responsible for the Kdo hydrolase activity observed in the cell membranes. nih.gov Deletion of the kdhA gene in F. tularensis leads to the accumulation of a core oligosaccharide with a terminal side-chain Kdo disaccharide, which is absent in the wild-type strain. nih.gov This suggests that KdhA functions to remove this side-chain Kdo. nih.govresearchgate.net
The Kdo hydrolase in Francisella novicida is a two-component system, consisting of KdoH1 and KdoH2, which are encoded by adjacent genes. nih.gov Neither protein is active alone, and they must be expressed together to catalyze the cleavage of the outer Kdo unit from Kdo₂-lipid A. nih.gov This activity is localized to the inner membrane. nih.gov
The function of Kdo hydrolases may be to provide a source of free Kdo, which can then be utilized as a carbon source. nih.gov The degradation of Kdo by Kdo aldolase (B8822740) yields pyruvate, an important metabolic intermediate. nih.gov This could be particularly advantageous for organisms that come into contact with plants or microalgae, which also contain Kdo. nih.gov In F. tularensis, the modification of the LPS core by KdhA has been suggested to play a role in evading the host's innate immune response. researchgate.net
| Enzyme | Organism(s) | Function |
| KdhA | Francisella tularensis, Helicobacter pylori, Legionella pneumophila | Removes terminal side-chain Kdo residues from LPS. nih.gov |
| KdoH1/KdoH2 | Francisella novicida | A two-component hydrolase that cleaves the outer Kdo from Kdo₂-lipid A. nih.gov |
Role of Kdo in Cell Wall Structures
Kdo as an Essential Component of Gram-Negative Bacterial Outer Membrane
3-Deoxy-D-manno-octulosonic acid (Kdo) is a critical and highly conserved monosaccharide that serves as a cornerstone in the architecture of the outer membrane of most Gram-negative bacteria. nih.gov It is a key constituent of lipopolysaccharide (LPS), a large glycolipid that is the major component of the outer leaflet of the outer membrane. microbiologyresearch.orgrsc.org The LPS molecule is structurally divided into three domains: the lipid A, the core oligosaccharide, and the O-antigen polysaccharide. microbiologyresearch.orgfrontiersin.org Kdo functions as the crucial linker, connecting the lipid A moiety, which anchors the LPS into the bacterial membrane, to the core oligosaccharide and the subsequent O-antigen chain. nih.govnih.gov
The inner core region of the LPS is where Kdo resides, typically as a disaccharide of Kdo (Kdo2) attached to lipid A. microbiologyresearch.orgresearchgate.net This Kdo2-lipid A structure is considered the minimal essential component of LPS required for the viability and growth of most Gram-negative bacteria, including the model organism Escherichia coli. microbiologyresearch.orgwikipedia.org The biosynthesis of Kdo2-lipid A is a complex process involving a series of enzymatic reactions that are highly conserved across different bacterial species. wikipedia.orgbiorxiv.org The essentiality of this molecule underscores its fundamental role in maintaining the structural integrity and barrier function of the outer membrane. microbiologyresearch.orgresearchgate.net Mutations in the genes responsible for the biosynthesis and transport of Kdo2-lipid A can dramatically compromise the integrity of the outer membrane, often leading to cell death. microbiologyresearch.org This makes the enzymes involved in the Kdo biosynthetic pathway attractive targets for the development of novel antibiotics.
| Component | Description | Function |
|---|---|---|
| Lipid A | Hydrophobic anchor of LPS, embedded in the outer membrane. | Responsible for the endotoxic activity of LPS and anchoring the molecule. |
| 3-Deoxy-D-manno-octulosonic acid (Kdo) | An eight-carbon sugar that links Lipid A to the core oligosaccharide. Often present as a disaccharide (Kdo2). | Essential for LPS structure and bacterial viability; connects Lipid A to the core. |
| Core Oligosaccharide | Composed of an inner and outer core of various sugars. | Provides structural integrity and serves as a bridge between Kdo and the O-antigen. |
| O-Antigen | A repeating chain of oligosaccharide units that extends into the extracellular space. | Contributes to the antigenic diversity of bacteria and protects against host defenses. |
Kdo in the Rhamnogalacturonan-II Pectin (B1162225) of Plant Primary Cell Walls
Beyond the bacterial world, 3-Deoxy-D-manno-octulosonic acid (Kdo) is also a crucial, albeit rare, sugar component of the primary cell walls of all higher plants. wikipedia.orgoup.com It is found exclusively within a highly complex and conserved pectic polysaccharide known as rhamnogalacturonan-II (RG-II). nih.govwikipedia.org Pectin is a major component of the plant primary cell wall, providing structural support and flexibility. nottingham.ac.uk RG-II, despite being a minor component of pectin, plays a vital role in cell wall integrity and function. nih.govnih.gov
The structure of RG-II is remarkably complex, composed of a backbone of α-1,4-linked D-galacturonic acid residues with four distinct and structurally complex oligosaccharide side chains. rsc.orgnih.gov Kdo is a key constituent of one of these side chains, designated side chain C, where it forms a disaccharide with L-rhamnose. microbiologyresearch.org The biosynthesis of Kdo in plants is essential for the proper assembly of RG-II. oup.com
A critical feature of RG-II is its ability to form a dimer through a borate (B1201080) diester cross-link between the apiosyl residues of side chain A of two RG-II molecules. researchgate.netdoaj.orgnih.gov This dimerization is essential for the proper structure and function of the plant cell wall, contributing to its mechanical strength and influencing cell adhesion. researchgate.netnih.gov The presence of Kdo within the RG-II structure is believed to be crucial for maintaining the correct conformation necessary for this borate-mediated cross-linking to occur. nih.gov
The functional importance of Kdo in plants is highlighted by genetic studies in Arabidopsis thaliana. Mutations that disrupt the biosynthesis of Kdo lead to severe developmental defects. oup.com For instance, the inability to synthesize Kdo results in pollen abortion due to the failure of pollen tubes to elongate properly, a process that is highly dependent on the dynamic remodeling of the cell wall. oup.com This demonstrates that the incorporation of Kdo into RG-II is indispensable for plant growth and reproduction. The highly conserved nature of the RG-II structure, including the presence of Kdo, across all vascular plants suggests a fundamental and irreplaceable role for this intricate polysaccharide in plant life. rsc.orgnih.gov
| Feature | Description | Significance |
|---|---|---|
| Structure | A complex pectic polysaccharide with a galacturonic acid backbone and four distinct oligosaccharide side chains. | Highly conserved across vascular plants, indicating a fundamental biological role. |
| Kdo Presence | Kdo is a specific and essential monosaccharide component of side chain C. | Crucial for the correct assembly and structure of the RG-II molecule. |
| Dimerization | Two RG-II molecules are cross-linked via a borate diester bond. | Essential for the mechanical properties and integrity of the primary cell wall. |
| Function | Contributes to cell wall strength, cell adhesion, and is necessary for proper plant growth and development. | Defects in RG-II structure or dimerization lead to severe growth abnormalities. |
Impact of Kdo Modifications on Cell Wall Integrity and Function
Modifications to the 3-Deoxy-D-manno-octulosonic acid (Kdo) molecule and its surrounding structures within the cell wall have significant consequences for the integrity and function of both bacterial outer membranes and plant primary cell walls. These modifications are often regulated responses to environmental cues and play a crucial role in adaptation and survival. microbiologyresearch.org
In Gram-negative bacteria, the Kdo region of the lipopolysaccharide (LPS) can undergo various enzymatic modifications that alter the physicochemical properties of the outer membrane. microbiologyresearch.org One such modification is the addition of phosphoethanolamine (PEtn) to the Kdo residues. microbiologyresearch.org This modification can be regulated by environmental factors and has been shown to contribute to resistance against certain cationic antimicrobial peptides. nih.gov By altering the surface charge of the outer membrane, these modifications can reduce the binding of positively charged antimicrobial molecules, thereby protecting the bacterium. nih.gov
Another significant modification is the phosphorylation of the inner core region of LPS, which includes Kdo. nih.gov In some bacteria, a Kdo kinase can add a phosphate (B84403) group to the single Kdo residue in the inner core. microbiologyresearch.org The presence or absence of these phosphate groups can influence the bacterium's susceptibility to antimicrobial peptides like LL-37. nih.gov Furthermore, some bacteria possess Kdo hydrolases that can remove Kdo residues from the LPS, although the precise biological role of this process is still under investigation, it has been linked to changes in antimicrobial peptide resistance. microbiologyresearch.org
| Organism Type | Modification | Enzyme/Mechanism | Impact on Cell Wall Integrity and Function |
|---|---|---|---|
| Gram-Negative Bacteria | Addition of Phosphoethanolamine (PEtn) | EptB | Increases resistance to cationic antimicrobial peptides by altering surface charge. |
| Gram-Negative Bacteria | Phosphorylation of Kdo | Kdo kinase (KdkA) | Affects susceptibility to antimicrobial peptides like LL-37. |
| Gram-Negative Bacteria | Removal of Kdo residues | Kdo hydrolase | Linked to altered antimicrobial peptide resistance. |
| Plants | Failure to incorporate Kdo | Genetic mutation in Kdo biosynthesis | Prevents RG-II dimerization, leading to severe defects in cell wall integrity and plant growth. |
| Plants | O-methylation and O-acetylation of RG-II | Methyltransferases, Acetyltransferases | May influence the biological function and interactions of RG-II within the cell wall. |
Immunological and Host Pathogen Interactions Involving Kdo
Kdo-Containing LPS in Innate Immune System Recognition
The innate immune system, the body's first line of defense, recognizes conserved molecular structures on microbes known as pathogen-associated molecular patterns (PAMPs). nih.govyoutube.com Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent PAMP. nih.govoup.com The 3-deoxy-D-manno-octulosonic acid (Kdo) component of LPS is a critical element in this recognition process.
Interaction with Toll-like Receptor 4 (TLR4)/MD2 Complex
The recognition of LPS is primarily mediated by the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation protein 2 (MD2). nih.govyoutube.comnih.govnih.gov The process begins with LPS-binding protein (LBP) binding to LPS in the bloodstream and transferring it to CD14, a protein on the surface of immune cells like macrophages and dendritic cells. youtube.comyoutube.com CD14 then presents the LPS molecule to the TLR4/MD2 complex. youtube.comyoutube.com
The Kdo2-lipid A portion of LPS is the minimal structure required for bacterial viability and is the primary immunostimulatory component that binds to the TLR4/MD2 complex. nih.gov The lipid A moiety inserts into a hydrophobic pocket within MD2, and this binding event induces a conformational change in TLR4, leading to its dimerization. youtube.com This dimerization initiates a downstream signaling cascade within the cell. youtube.com The two negatively charged Kdo residues are crucial for this interaction, acting as a key structural determinant for the potent activation of TLR4. oup.com The specific structure of the Kdo2-lipid A can vary between bacterial species, influencing the strength of the TLR4 activation. nih.gov
| Component | Function in LPS Recognition |
| LPS | Pathogen-associated molecular pattern (PAMP) from Gram-negative bacteria. |
| Kdo | Essential sugar in the inner core of LPS, crucial for TLR4/MD2 interaction. |
| Lipid A | The hydrophobic anchor of LPS, responsible for its endotoxic activity. |
| LBP | Binds and transports LPS in the bloodstream. |
| CD14 | Presents LPS to the TLR4/MD2 complex. youtube.comyoutube.com |
| TLR4 | The primary receptor that recognizes the LPS-MD2 complex. nih.govyoutube.comnih.govnih.gov |
| MD2 | A co-receptor that directly binds to the lipid A portion of LPS. youtube.comnih.gov |
Modulation of Host Immune Responses
The activation of the TLR4/MD2 complex by Kdo-containing LPS triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. nih.govyoutube.com These transcription factors then move into the nucleus and induce the expression of a wide array of genes involved in the inflammatory response. nih.govyoutube.com
This results in the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), as well as chemokines. youtube.com These molecules orchestrate the recruitment of other immune cells, like neutrophils and macrophages, to the site of infection to clear the invading bacteria. youtube.com While this initial inflammatory response is crucial for controlling infection, an excessive or uncontrolled response can lead to detrimental effects for the host, such as septic shock. nih.gov The specific structure of the Kdo region within LPS can modulate the intensity of this immune response. nih.gov
Kdo as a Determinant of Bacterial Virulence and Pathogenicity
Kdo is not only essential for the structural integrity of the outer membrane in most Gram-negative bacteria but also plays a significant role in their virulence and pathogenicity. oup.comnih.govnih.gov The biosynthesis of Kdo is a critical metabolic pathway, and its disruption can have severe consequences for the bacterium. nih.gov
The presence and structure of the Kdo region in LPS are crucial for maintaining the stability of the bacterial outer membrane, which acts as a protective barrier against environmental stresses and antimicrobial agents. oup.com Bacteria with defects in Kdo biosynthesis often exhibit increased susceptibility to antibiotics and detergents.
Furthermore, the Kdo-lipid A domain is a key virulence factor. nih.gov Its ability to potently stimulate the host's innate immune system through TLR4 can, in cases of severe infection, lead to the excessive inflammation and tissue damage characteristic of sepsis. nih.gov The specific modifications of the Kdo region can influence the bacterium's ability to cause disease. nih.gov
Role of Kdo in Immune Evasion Mechanisms
While Kdo is a primary target for the innate immune system, some bacteria have evolved strategies to modify their Kdo-containing LPS to evade host immune recognition. oup.comnih.gov These modifications can alter the structure of LPS, reducing its ability to activate TLR4 and thereby dampening the host's inflammatory response. oup.com
One common evasion strategy involves the modification of the Kdo-lipid A structure. nih.gov For instance, Helicobacter pylori produces a lipid A with a different acylation pattern and lacks the typical two negatively charged phosphate (B84403) groups and one of the Kdo residues. oup.com This results in a significantly weaker stimulation of TLR4, allowing the bacterium to establish chronic infections without triggering a strong, clearing immune response. oup.com Such modifications also confer resistance to antimicrobial peptides produced by the host. oup.com
Another mechanism of immune evasion involves the addition of other sugars or molecules to the Kdo core, which can mask the Kdo epitope and prevent its recognition by the immune system. oup.com This molecular mimicry, where bacterial surface structures resemble host molecules, can help the bacteria to be perceived as "self" and avoid immune attack. oup.com
Kdo as an Epitope for Carbohydrate Vaccine Development
The essential and conserved nature of Kdo in the LPS of many pathogenic Gram-negative bacteria makes it an attractive target for the development of carbohydrate-based vaccines. nih.gov The goal of such vaccines is to elicit an antibody response against this crucial bacterial component, leading to enhanced bacterial clearance. youtube.com
Carbohydrates, including Kdo, are typically T-independent antigens, meaning they can stimulate B cells to produce antibodies without the help of T cells. nih.gov However, the resulting immune response is often weak and lacks long-term memory. nih.gov To overcome this, Kdo can be chemically linked to a carrier protein, creating a conjugate vaccine. youtube.com The protein component of the conjugate vaccine engages T helper cells, which in turn provide help to B cells, leading to a more robust, long-lasting, and memory-driven antibody response against the Kdo epitope. youtube.comnih.gov
Kdo As a Target for Therapeutic Development
Kdo Biosynthesis Pathway as an Antibacterial Drug Target
The Kdo biosynthesis pathway is indispensable for the viability of the majority of Gram-negative bacteria, making it a prime target for new antibacterial drugs. nih.govingentaconnect.combohrium.comnih.gov Inhibiting the enzymes in this pathway disrupts the synthesis of LPS, leading to a compromised outer membrane and ultimately, cell death. researchgate.netresearchgate.net This approach offers the potential for broad-spectrum activity against a wide range of Gram-negative pathogens. nih.govingentaconnect.com The absence of this pathway in mammals makes it an even more attractive target for selective drug design. ebi.ac.uk
The biosynthesis of Kdo involves a series of enzymatic reactions. It begins with the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). The enzyme Kdo 8-phosphate synthase (KdsA) then catalyzes the condensation of A5P with phosphoenolpyruvate (B93156) (PEP) to form Kdo 8-phosphate. This is followed by the hydrolysis of Kdo 8-phosphate to Kdo by the KdsC phosphatase. Finally, the activated sugar CMP-Kdo is synthesized by the enzyme CMP-Kdo synthetase (KdsB). researchgate.netresearchgate.net
Kdo 8-phosphate synthase (KdsA) catalyzes a crucial step in the Kdo biosynthetic pathway: the condensation of phosphoenolpyruvate (PEP) and D-arabinose 5-phosphate (A5P) to produce 3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P). nih.govuniprot.org This makes KdsA a significant target for the development of new antimicrobial agents. nih.gov
Researchers have designed and synthesized various inhibitors that mimic the tetrahedral intermediate of the KdsA-catalyzed reaction. researchgate.netnih.gov These inhibitors are often monophosphate or bisphosphate molecules that maintain the critical stereochemistry and charged phosphate (B84403) groups of the substrates. nih.gov
A notable example is a phosphonate (B1237965) compound designed as a transition state analogue, which demonstrated a Ki of 4.9 μM. researchgate.net Another potent inhibitor, a transition state analogue for a linear intermediate mechanism, exhibited a Ki of 3.3 μM. researchgate.net Computational studies have also been employed to investigate the binding mechanisms of bisphosphate inhibitors, such as BPH1, BPH2, and BPH3, with KdsA from Neisseria meningitidis. These studies have provided insights for the rational design of more effective inhibitors. nih.gov
| Inhibitor Type | Example Compound(s) | Mechanism of Action | Reported Potency (Ki) | Reference |
|---|---|---|---|---|
| Transition State Analogue (Cyclic Intermediate) | Phosphonate 40 | Inhibits KdsA by mimicking the transition state of the reaction involving a cyclic intermediate. | 4.9 μM | researchgate.net |
| Transition State Analogue (Linear Intermediate) | Compound 37 | Acts as a transition state analogue for the KdsA reaction mechanism that proceeds via a linear intermediate. | 3.3 μM | researchgate.net |
| Bisphosphate Inhibitors | BPH1, BPH2, BPH3 | Mimic the tetrahedral intermediate of the reaction, binding to the active site of KdsA. | - | nih.gov |
CMP-Kdo synthetase (KdsB) is another critical enzyme in the Kdo pathway, responsible for activating Kdo by catalyzing its reaction with CTP to form CMP-Kdo. researchgate.netebi.ac.uknih.govnih.gov The essential nature of this step for LPS biosynthesis makes KdsB a highly attractive target for novel antibacterial agents. researchgate.netnih.govtandfonline.com
A number of potent inhibitors of KdsB have been developed, many of which are analogues of Kdo. The substrate analogue 2β-deoxy-Kdo, for instance, has been shown to be a potent competitive inhibitor with a Ki of 2.03 ± 0.08 μM. nih.gov However, a significant challenge with many of these early inhibitors was their inability to cross the bacterial inner membrane to reach the cytoplasmic KdsB enzyme, resulting in a lack of in vivo activity. nih.gov
To address this, researchers have developed derivatives designed to improve cell penetration. For example, dipeptide prodrugs of Kdo analogues, such as the alanylalanyl, norvalylalanyl, and arginylnorvalyl derivatives, have shown in vivo activity, likely due to their uptake via the oligopeptide permease system. researchgate.net Other research has identified compounds like Rose Bengal as potential candidates for developing new antibiotics targeting KdsB. researchgate.net
| Inhibitor | Type | Mechanism | In Vitro Potency (Ki or IC50) | In Vivo Activity | Reference |
|---|---|---|---|---|---|
| 2β-deoxy-Kdo | Substrate Analogue | Competitive inhibitor with respect to Kdo | 2.03 ± 0.08 μM (Ki) | No | nih.gov |
| 8-amino-2-deoxy-KDO (A-60478) | KDO Analogue | Competitive inhibitor | 4.2 μM (Ki) | No | nih.gov |
| 8-aminomethyl-2-deoxy-KDO (A-60821) | KDO Analogue | Competitive inhibitor | 2.5 μM (Ki) | No | nih.gov |
| Dipeptide Prodrugs (e.g., alanylalanyl derivative) | Prodrug of KDO Analogue | - | μM range (IC50) | Yes | researchgate.net |
| Rose Bengal | Small Molecule | - | - | Potential candidate | researchgate.net |
Kdo transferases are responsible for attaching Kdo residues to the lipid A portion of the developing LPS molecule. nih.govnih.govebi.ac.uk In Escherichia coli, the bifunctional enzyme KdtA transfers two Kdo units to the lipid A precursor, lipid IVA. nih.govnih.gov In other pathogens like Chlamydia trachomatis, the Kdo transferase can be at least trifunctional. nih.gov The essentiality of this step for creating a viable LPS structure makes Kdo transferases a compelling target for therapeutic intervention. nih.govpnas.org
The development of inhibitors for Kdo transferases is an active area of research. These enzymes, particularly the β-Kdo transferases involved in capsule formation in many Gram-negative pathogens, represent a new potential therapeutic target. pnas.org The elucidation of the crystal structure of a prototype β-Kdo transferase provides a valuable foundation for the structure-based design of small-molecule inhibitors. pnas.org
Strategies for Targeting Kdo Metabolism in Pathogenic Bacteria
Targeting the Kdo metabolism pathway is a promising strategy for developing new antibiotics against Gram-negative bacteria. nih.gov A key advantage of this approach is that inhibitors of LPS biosynthesis are expected to work synergistically with existing antibiotics by compromising the outer membrane's barrier function. nih.gov
One strategy involves the development of inhibitors against the essential enzymes of the Kdo pathway, as detailed in the preceding sections. Another approach is to exploit the essentiality of Kdo itself. Since Kdo is crucial for bacterial viability, interfering with its synthesis or incorporation into LPS can lead to cell death. capes.gov.br
Furthermore, the development of drugs that target protein folding, such as inhibitors of the DsbA protein, can indirectly impact the Kdo pathway. DsbA is involved in the correct folding of various proteins, including some involved in antibiotic resistance. Inhibiting DsbA could therefore potentiate the effects of other antibiotics that target the cell envelope. utexas.edunih.gov
Kdo Derivatives for Antibacterial Efficacy and Sensitization
Kdo derivatives have been synthesized and evaluated for their potential as antibacterial agents. While many early Kdo analogues showed good in vitro inhibitory activity against enzymes like KdsB, they often lacked whole-cell antibacterial activity due to poor penetration of the bacterial cell wall. nih.gov
To overcome this, researchers have developed prodrug strategies. For instance, peptide derivatives of Kdo analogues have been designed to be transported into the bacterial cell via peptide permease systems. ebi.ac.ukresearchgate.net These prodrugs are then cleaved intracellularly to release the active inhibitor.
Another approach is the use of nucleoside analogues, which can mimic endogenous nucleosides and be transported into the cell. nih.govfrontiersin.orgnih.gov Once inside, they can interfere with various metabolic pathways, including those involved in cell wall synthesis. The repurposing of existing clinically approved nucleoside analogues as antibacterial agents is an attractive strategy that could accelerate the drug development process. nih.govfrontiersin.orgnih.gov
Chemical and Enzymatic Synthesis of Kdo and Derivatives
Chemoenzymatic Synthesis of Kdo
The production of Kdo can be approached through purely chemical methods, enzymatic synthesis, or a combination of both.
Enzymatic Synthesis: Enzymatic methods offer high regio- and stereoselectivity without the need for extensive protection and deprotection steps that can complicate chemical synthesis. wikipedia.org A one-pot, three-enzyme (OPME) system has been developed for the efficient synthesis of Kdo from D-ribulose 5-phosphate. nih.govnih.gov This system utilizes three key enzymes:
D-arabinose 5-phosphate isomerase (KdsD): Catalyzes the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate. nih.govnih.gov
KDO 8-phosphate synthetase (KdsA): Catalyzes the aldol (B89426) condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (B93156) (PEP) to form KDO 8-phosphate. nih.govnih.gov
KDO 8-phosphate phosphatase (KdsC): Catalyzes the hydrolysis of KDO-8-phosphate to yield Kdo. nih.govnih.gov
This OPME system has achieved an isolated yield of 72%. nih.govnih.gov The enzymatically synthesized Kdo can then be used for the assembly of LPS. wikipedia.org For this, Kdo is first activated to CMP-Kdo by CMP-Kdo synthetase (KdsB), which then serves as the substrate for Kdo transferase (WaaA) to transfer Kdo onto lipid A. wikipedia.org
| Synthesis Method | Starting Material | Key Features | Overall Yield |
| Chemical | D-mannose | Three-step synthesis of a key intermediate without purification; avoids 1,5-lactone formation. pitt.edunih.govebi.ac.uk | 75-80% for intermediate pitt.edunih.gov |
| Enzymatic (OPME) | D-ribulose 5-phosphate | One-pot, three-enzyme system with high selectivity. nih.govnih.gov | 72% (isolated) nih.govnih.gov |
Stereoselective Synthesis of Kdo Glycosides
The stereoselective formation of the glycosidic bond between Kdo and other sugars or aglycones is a critical challenge in the synthesis of biologically relevant oligosaccharides. Both α- and β-Kdo glycosides are found in nature, with the α-linkage being more common in the inner core of LPS and the β-linkage often found in the capsular polysaccharides of pathogenic bacteria. nih.govnih.gov
α-Kdo Glycosides: Several successful methods for the synthesis of α-Kdo glycosides have been reported. nih.gov The stereochemical outcome of glycosylation can be influenced by the choice of protecting groups on the Kdo donor. For instance, the use of 5-O-arylcarbonyl or acetyl protected Kdo thioglycosides as donors leads to the α-selective formation of Kdo glycosides in high yields. researchgate.net This approach has been successfully applied to the synthesis of naturally occurring α-(2→4)-, (2→5)-, and (2→8)-linked Kdo-Kdo dimers. researchgate.net
β-Kdo Glycosides: The synthesis of β-Kdo glycosides has also been achieved with high stereoselectivity. One approach involves SmI2-mediated Reformatsky reactions using peracetylated anomeric acetate (B1210297) or anomeric 2-pyridyl sulfide (B99878) as donors to couple with carbonyl compounds. acs.org This method provides an efficient and simple route to β-Kdo C-glycosides. acs.org Furthermore, the stereoselectivity of glycosylation with Kdo thioglycoside donors can be switched towards the β-anomer by using a 5-O-2-quinolinecarbonyl (Quin) protecting group, particularly with primary glycosyl acceptors. researchgate.net
| Glycosidic Linkage | Synthetic Strategy | Key Features |
| α-Kdo | Use of 5-O-arylcarbonyl or acetyl protected Kdo thioglycoside donors. researchgate.net | High α-selectivity and good yields. researchgate.net |
| β-Kdo | SmI2-mediated Reformatsky reactions with peracetylated anomeric acetate or 2-pyridyl sulfide donors. acs.org | Efficient and simple synthesis of β-Kdo C-glycosides. acs.org |
| β-Kdo | Use of 5-O-2-quinolinecarbonyl (Quin) substituted Kdo thioglycoside donors with primary acceptors. researchgate.net | Switchable stereoselectivity towards the β-anomer. researchgate.net |
Synthesis of Kdo Analogues and Neoglycoconjugates
The synthesis of Kdo analogues and their conjugation to carrier proteins to form neoglycoconjugates is of significant interest for the development of vaccines and immunological probes. nih.gov
One area of focus has been the synthesis of C-glycosyl analogues of Kdo. These analogues, where the anomeric oxygen is replaced by a carbon atom, are more stable to enzymatic and chemical hydrolysis. C-(β-D-glycosyl) analogues of Kdo have been synthesized from isopropylidene-protected ester precursors. An efficient method for the stereoselective synthesis of β-Kdo C-glycosides has been developed using SmI2-mediated Reformatsky reactions. This methodology has been used to create a β-Kdo C-glycoside with an anomeric aminopropyl linker, which facilitates conjugation to other biomolecules for further biological studies. acs.org
Neoglycoconjugates incorporating Kdo have been synthesized to elicit immune responses. For example, an undecasaccharide featuring an oligomannosidic heptasaccharide and a bacterial Kdo-lipid A backbone has been synthesized with the aim of eliciting neutralizing antibodies against the HIV-1 envelope spike.
Metabolic Labeling with Kdo Analogues in Research Applications
Metabolic labeling is a powerful technique that allows for the study of biomolecules within living cells. This is achieved by introducing a chemically modified analogue of a natural building block, which is then incorporated into cellular pathways. In the context of Kdo, analogues containing bioorthogonal functional groups, such as azides, have been synthesized and used to study LPS biosynthesis and dynamics in Gram-negative bacteria. ebi.ac.uk
Azido-Kdo Analogues: Azido-analogues of Kdo, such as 8-azido-8-deoxy-Kdo (8-N3-Kdo) and the novel 7-azido-7-deoxy-Kdo (7-N3-Kdo), have been synthesized and evaluated for their ability to be metabolically incorporated into the LPS of bacteria like Myxococcus xanthus. acs.org Once incorporated, the azido (B1232118) group can be selectively reacted with a fluorescent probe via "click chemistry," such as strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the visualization of LPS on the cell surface. acs.org
Studies have shown that 8-N3-Kdo can be successfully incorporated into the LPS of Escherichia coli and Klebsiella pneumoniae. ebi.ac.uk The uptake of these Kdo analogues is often facilitated by the sialic acid transporter NanT. ebi.ac.uknih.gov The efficiency of incorporation of Kdo-8-N3 can be relatively low compared to native Kdo, and factors such as the bacterial strain and growth media can influence the labeling efficiency. nih.gov Interestingly, while 8-N3-Kdo is a substrate for the activating enzyme KdsB, 7-N3-Kdo is not, preventing its incorporation into LPS in M. xanthus. acs.org This highlights the specificity of the biosynthetic machinery and provides valuable insights into the enzyme-substrate interactions. acs.org
| Kdo Analogue | Application | Key Findings |
| 8-azido-8-deoxy-Kdo (8-N3-Kdo) | Metabolic labeling of LPS in Gram-negative bacteria. ebi.ac.ukacs.org | Incorporated into LPS via the salvage pathway, often requiring the NanT transporter. ebi.ac.uknih.gov Allows for fluorescent labeling of the cell surface. acs.org |
| 7-azido-7-deoxy-Kdo (7-N3-Kdo) | Investigating substrate specificity of Kdo biosynthetic enzymes. acs.org | Not a substrate for KdsB in M. xanthus and therefore not incorporated into LPS. acs.org |
Analytical Approaches for Kdo Research
Spectroscopic and Chromatographic Methods for Kdo Detection and Quantification
The accurate detection and quantification of Kdo are fundamental to understanding its biosynthesis and incorporation into glycans. High-performance liquid chromatography (HPLC) coupled with various detection methods is a cornerstone of Kdo analysis.
One established method utilizes ion-exchange liquid chromatography to separate Kdo from other acidic sugars like N-acetylneuraminic acid and their derivatives. nih.gov Using a strongly basic, anion-exchange resin, this technique allows for the separation and subsequent quantification of these compounds. nih.gov The sensitivity of this method is notable, with detection limits for Kdo reported to be as low as 100 nanograms (0.5 nanomoles). nih.gov
For enhanced specificity and structural information, chromatography is often coupled with mass spectrometry (MS). Techniques like liquid chromatography-mass spectrometry (LC-MS) provide a powerful combination where chromatography separates the components of a complex mixture, and mass spectrometry provides molecular weight and fragmentation data for identification and quantification. This hyphenated approach is invaluable for analyzing Kdo within biological samples.
Table 9.1.1: Chromatographic Methods for Kdo Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Detection Limit | Reference |
| Ion-Exchange Liquid Chromatography | Aminex A-29 (anion-exchange resin) | 0.75 or 10mM Sodium Sulfate | Post-column derivatization/spectrophotometry | 100 ng (0.5 nmol) | nih.gov |
| LC-MS | Reversed-phase or HILIC | Acetonitrile/water gradients with additives | Mass Spectrometry (ESI/MALDI) | Varies by instrument and sample | oup.comnih.gov |
Metabolic Labeling and Click Chemistry for Kdo Visualization
Visualizing the location and dynamics of Kdo-containing structures in living systems presents a significant challenge. Metabolic labeling combined with bioorthogonal click chemistry has emerged as a powerful strategy to overcome this hurdle, particularly for imaging bacterial LPS. nih.govnih.gov
This approach involves introducing a chemically modified analog of Kdo, bearing a bioorthogonal functional group (typically an azide), into the bacterial growth medium. nih.govbohrium.com Gram-negative bacteria that utilize Kdo can metabolically incorporate this analog, for instance, 8-azido-8-deoxy-Kdo (8-N₃-Kdo), into their LPS. bohrium.comnih.gov This effectively plants a chemical "handle" on the bacterial surface.
The incorporated azide (B81097) group does not perturb the biological system significantly but can be selectively reacted with a probe molecule containing a complementary functional group, such as a cyclooctyne (B158145) or a terminal alkyne. This reaction, known as a "click" reaction, is highly specific and efficient under biological conditions. researchgate.net Two main types of click reactions are used:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, like dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide, eliminating the need for a toxic copper catalyst and allowing for live-cell imaging. nih.govresearchgate.netacs.org
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join the azide to a terminal alkyne. While powerful, the cytotoxicity of copper often limits its use to fixed cells. researchgate.net
By attaching a fluorescent dye to the alkyne probe, researchers can fluorescently tag the Kdo-containing LPS, enabling its visualization by microscopy. nih.govresearchgate.net Studies have demonstrated the synthesis and use of analogs like 8-N₃-Kdo and a novel 7-azido-7-deoxy-Kdo (7-N₃-Kdo). nih.gov Interestingly, while 8-N₃-Kdo was successfully incorporated into the LPS of Myxococcus xanthus and visualized, 7-N₃-Kdo was not, revealing the high specificity of the bacterial enzymes involved in LPS biosynthesis. nih.govnih.gov This labeling technique is specific to Gram-negative bacteria that use Kdo, as Gram-positive bacteria, which lack Kdo, are not labeled. bohrium.com
Table 9.2.1: Reagents for Kdo Visualization via Click Chemistry
| Kdo Analog | Bioorthogonal Group | Click Reaction Type | Probe Reagent Example | Application | Reference |
| 8-azido-8-deoxy-Kdo (8-N₃-Kdo) | Azide (-N₃) | SPAAC | Dibenzocyclooctyne (DBCO)-fluorophore | Live-cell imaging of Gram-negative bacteria | nih.govnih.govacs.org |
| 8-azido-8-deoxy-Kdo (8-N₃-Kdo) | Azide (-N₃) | CuAAC | Alkyne-fluorophore | Labeling of fixed bacterial cells | researchgate.net |
| 7-azido-7-deoxy-Kdo (7-N₃-Kdo) | Azide (-N₃) | SPAAC (in vitro) | DBCO-amine | Tested for incorporation, found to be unsuitable in M. xanthus | nih.govnih.gov |
Structural Analysis of Kdo-Containing Glycans
Determining the complete primary structure of Kdo-containing glycans—including the sequence of monosaccharides, linkage positions, and anomeric configurations—requires powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods used for this purpose. nih.govnih.govdiva-portal.orgdiva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the detailed structural elucidation of complex carbohydrates like LPS in solution. nih.govdiva-portal.org One- and two-dimensional NMR experiments are performed on purified, and sometimes intact, LPS molecules. nih.gov
Homonuclear (¹H-¹H) experiments like COSY and TOCSY are used to identify the individual sugar spin systems.
Heteronuclear (¹H-¹³C) experiments such as HSQC and HMBC provide correlations between protons and carbons, helping to assign resonances and establish through-bond connectivities. nih.gov
Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY or NOESY) reveal through-space proximities between protons, which is crucial for determining the sequence of sugars and the positions of glycosidic linkages. nih.gov
For example, the complete ¹H and ¹³C signal assignments for the Kdo residue within the LPS of Capnocytophaga canimorsus have been achieved using these techniques, allowing for the determination of its linkage to other sugars in the core oligosaccharide. nih.govnih.gov
Mass Spectrometry (MS): MS is essential for determining the composition and sequence of glycans with high sensitivity. nih.govnih.gov
Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with liquid chromatography (LC-MS) to analyze glycan mixtures. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is highly effective for analyzing purified glycans and is noted for its tolerance to salts and contaminants. nih.gov
Tandem MS (MS/MS) involves fragmenting the parent ion to generate product ions. The fragmentation pattern provides detailed structural information, such as the sequence of monosaccharides and branching patterns. youtube.com
Evolutionary and Comparative Aspects of Kdo
Evolutionary Conservation of Kdo Biosynthetic Enzymes
The biosynthetic pathway for Kdo, a critical component of the lipopolysaccharide (LPS) in most Gram-negative bacteria, displays a varied pattern of conservation. While the pathway is well-characterized in model organisms like Escherichia coli, this nine-step enzymatic process is not universally present across all Gram-negative bacteria. nih.gov Instead, it represents a more derived and optimized version of the pathway, primarily found in E. coli and related Proteobacteria. nih.govnih.govresearchgate.netresearchgate.net
Research indicates that simpler and likely less efficient Kdo biosynthetic pathways exist in other bacterial lineages, which may produce variants of Kdo₂-lipid A. nih.govnih.govresearchgate.netresearchgate.net The evolution of this pathway has been significantly shaped by gene duplication events. nih.govnih.govresearchgate.net For instance, the genes lpxA and lpxD, which encode two of the enzymes in the pathway, are themselves the result of a gene duplication event that occurred early in the evolution of Gram-negative bacteria. nih.gov Subsequent duplications within the Proteobacteria lineage led to further functional specialization and optimization of the pathway. nih.govnih.govresearchgate.net
Interestingly, the Kdo biosynthesis and activation pathway shows a remarkable degree of conservation between bacteria and plants. researchgate.net In both kingdoms, Kdo is activated as a CMP sugar, highlighting a shared evolutionary origin for this part of the pathway. researchgate.net Kinetic studies of Kdo-8-P synthase (KDO8Ps), a key enzyme in the pathway, from Arabidopsis and E. coli have shown that they catalyze the condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (B93156) with similar efficiencies. researchgate.net
The table below summarizes the distribution of the nine core enzymes of the Kdo₂-lipid A biosynthetic pathway across different bacterial groups, illustrating the evolutionary plasticity of this pathway.
| Enzyme | Function in Kdo₂-lipid A Biosynthesis | Conservation Level | Evolutionary Notes |
| LpxA | UDP-GlcNAc acyltransferase | Widely conserved in Gram-negative bacteria | Product of an early gene duplication event with LpxD. nih.gov |
| LpxC | UDP-3-O-acyl-GlcNAc deacetylase | Generally conserved in Gram-negative bacteria | Essential for lipid A biosynthesis. |
| LpxD | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc N-acyltransferase | Widely conserved in Gram-negative bacteria | Product of an early gene duplication event with LpxA. nih.gov |
| LpxB | Lipid A disaccharide synthase | Generally conserved in Gram-negative bacteria | Catalyzes the formation of the lipid A disaccharide backbone. |
| LpxK | Lipid A 1-diphosphate synthase | Conservation varies | Present in the more derived nine-enzyme pathway. |
| KdsB (CpsA) | CMP-Kdo synthetase | Conserved where Kdo is present | Activates Kdo for transfer. |
| KdsA (KpsU) | Kdo-8-phosphate synthase | Conserved where Kdo is present | Catalyzes the first committed step in Kdo biosynthesis. |
| KdtA (WaaA) | Kdo transferase | Conservation varies | Transfers Kdo to lipid A. |
| LpxL | Late acyltransferase | Found in specific lineages like Proteobacteria | Result of a more recent gene duplication. |
Comparative Analysis with Sialic Acids and Related Ulosonic Acids
Kdo belongs to the family of ulosonic acids, which also includes the better-known sialic acids, such as N-acetylneuraminic acid (Neu5Ac). While Kdo is predominantly found in bacteria and plants, sialic acids are characteristic of deuterostomes (a major group of animals including vertebrates). researchgate.netnih.gov
A key similarity between Kdo and sialic acids lies in their activation for glycosylation reactions. Both types of molecules are activated as cytidine (B196190) monophosphate (CMP) sugars. researchgate.net This shared feature suggests a common evolutionary strategy for the utilization of these acidic sugars in the biosynthesis of complex carbohydrates.
Structurally, Kdo is an eight-carbon sugar, whereas sialic acids are typically nine-carbon sugars. Despite this difference, there is a degree of functional interchangeability that can be induced through directed evolution. In a remarkable study, the E. coli D-Neu5Ac aldolase (B8822740), an enzyme involved in sialic acid metabolism, was evolved to become an efficient L-Kdo aldolase. nih.govpnas.org This was achieved through several rounds of mutation and screening, resulting in an enzyme with a dramatically shifted substrate specificity. nih.govpnas.org The evolved enzyme had eight amino acid changes, all of which were located outside of the active site, demonstrating that remote mutations can profoundly alter an enzyme's enantiomeric selectivity. nih.gov
The following table provides a comparative overview of Kdo and sialic acids.
| Feature | 3-Deoxy-d-manno-octulosonic acid (Kdo) | N-Acetylneuraminic acid (Neu5Ac) (a Sialic Acid) |
| Number of Carbons | 8 | 9 |
| Typical Organismal Distribution | Gram-negative bacteria, plants. researchgate.netpnas.org | Deuterostomes (vertebrates and other animals). nih.gov |
| Activated Form | CMP-Kdo. researchgate.net | CMP-Neu5Ac. researchgate.net |
| Biological Role | Component of LPS in bacteria and rhamnogalacturonan-II in plants. researchgate.net | Terminal monosaccharide on glycans of vertebrates, involved in cell-cell recognition and as a receptor for pathogens. nih.gov |
| Structural Relationship | Pseudosymmetric relationship with pseudaminic acid, another bacterial sialic acid. researchgate.net | A nine-carbon α-keto acid. |
| Enzymatic Cross-reactivity | Can be a substrate for evolved sialic acid aldolases. nih.govpnas.org | Its natural aldolase can be evolved to act on Kdo. nih.govpnas.org |
Kdo in the Context of Glycan Evolution
Glycans, or complex carbohydrates, represent a fundamental class of biological macromolecules, and their evolution has been a key factor in the diversification of life. frontiersin.org Unlike nucleic acids and proteins, which are synthesized from a direct template, the synthesis of glycans is a more complex process involving a network of enzymes. frontiersin.org This allows for a high degree of structural diversity and the generation of novel structures without direct alteration of the genetic code. frontiersin.org
The evolutionary history of glycans shows that while some core structures and biosynthetic pathways are ancient and conserved across different domains of life, there is also tremendous diversity. nih.govnih.gov For example, the N-glycosylation pathway is found in all domains of life, indicating its ancient origins. nih.gov However, the specific monosaccharides used and the final glycan structures can vary significantly between bacteria, archaea, and eukaryotes. nih.govnih.gov
Kdo's evolutionary story fits within this broader narrative of conservation and diversification. Its presence in both bacteria and plants, where it serves essential structural roles in the cell envelope and cell wall, respectively, points to an ancient origin for its biosynthetic machinery. researchgate.net The conservation of the CMP-activation step for Kdo across these kingdoms further supports this notion. researchgate.net
In the grand scheme of glycan evolution, Kdo can be seen as a key molecular building block that has been utilized and adapted for different purposes in different lineages. In Gram-negative bacteria, it is central to the integrity of the outer membrane, a critical interface with the environment. nih.gov In plants, its incorporation into the complex pectin (B1162225) rhamnogalacturonan-II is essential for cell wall structure and function. researchgate.net The absence of Kdo in animals highlights the divergent evolutionary paths of glycan synthesis in different eukaryotic kingdoms. pnas.org The evolution of glycan diversity is thought to be driven by various selective pressures, including the need for structural integrity, cell-cell recognition, and the constant evolutionary arms race between hosts and pathogens. nih.gov
Future Directions in 3 Deoxy L Manno Octulosonic Acid Research
Advanced Strategies for Inhibitor Design and Drug Discovery
The essential nature of Kdo in the viability of most Gram-negative bacteria makes its biosynthetic pathway an attractive target for the development of new antibiotics. Future research will likely focus on more sophisticated and targeted approaches to inhibitor design.
Advanced strategies such as targeted protein degradation (TPD), DNA-encoded libraries (DELs), and computer-aided drug design (CADD) are becoming central to the discovery of novel inhibitors. TPD, for instance, uses small molecules to mark proteins for destruction by the cell's own machinery, a technique that could be adapted to target Kdo-related enzymes. Fragment-based drug design, coupled with in situ click chemistry, allows for the efficient synthesis and optimization of compound libraries to identify potent inhibitors.
Researchers are also exploring the synthesis of Kdo analogues designed to interfere with LPS biosynthesis. For example, Kdo derivatives with modifications at the C-5 position have been synthesized to investigate their impact on LPS production. One such derivative, 5-epi-Kdo-8-N3, was successfully incorporated into the LPS of Escherichia coli, leading to increased sensitivity to the antibiotic vancomycin, which suggests a disruption of the outer membrane's integrity. Another approach involves creating analogues that act as inhibitors of key enzymes in the Kdo pathway, such as CMP-KDO synthetase. The synthesis of a variety of 2-deoxy analogues of β-KDO has been undertaken to explore their potential as inhibitors of this enzyme.
Furthermore, deep generative models trained on vast datasets of protein sequences and small molecules are being used to accelerate the discovery of inhibitors for specific drug targets. This approach, which can design potential inhibitors based solely on the target protein's sequence, could be applied to enzymes in the Kdo biosynthetic pathway. The development of targeted covalent inhibitors (TCIs) is another promising area, offering the potential for enhanced potency and a prolonged duration of action. Innovative screening methods, including the use of covalent DNA-encoded libraries and high-throughput screening, are being employed to identify these covalent binders.
A novel strategy in inhibitor design involves the creation of tri-complex inhibitors. These small molecules bind to a common intracellular protein, and this new complex then selectively targets the active state of a disease-related protein. This approach could be adapted to target enzymes involved in Kdo metabolism.
Exploring Novel Biological Functions of Kdo in Various Organisms
While Kdo is well-known for its structural role in the LPS of Gram-negative bacteria, emerging research is uncovering new biological functions. It is becoming apparent that Kdo's influence extends beyond simply anchoring the polysaccharide chain to the lipid A moiety.
Recent studies have shown that free Kdo can participate in the crosstalk between Toll-like receptors (TLRs) and G protein-coupled receptors, thereby regulating immune signaling pathways. This suggests that Kdo may have a more direct role in modulating the host immune response than previously thought. The presence of Kdo as a component of Re-LPS (the minimal biologically active structure of LPS) has been shown to impact the expression of immune receptors like TLR4, CD11b, and CD14.
The structural diversity of LPS, including variations in the Kdo region, is also a subject of intense investigation. For instance, in Helicobacter pylori, the LPS undergoes modifications that include the removal of one Kdo residue from the lipid A. This alteration contributes to the bacterium's ability to evade the host immune system and confers resistance to certain antimicrobial peptides. Understanding these modifications at a molecular level is crucial for deciphering the strategies that pathogens use to establish chronic infections.
The synthesis of complex oligosaccharides containing Kdo is a key area of research for probing its biological functions. The development of new synthetic methods allows for the creation of highly branched Kdo-containing structures, such as the 4,5-branched Kdo trisaccharide found in the LPS of some Acinetobacter baumannii strains. These synthetic oligosaccharides are invaluable tools for studying the interactions between bacterial LPS and the host immune system.
Development of Kdo-Based Diagnostics and Biotechnological Tools
The unique presence of Kdo in bacteria and its accessibility on the cell surface make it an excellent candidate for the development of new diagnostic tools and biotechnological applications.
One promising avenue is the use of Kdo and its derivatives in diagnostic assays. The metabolic incorporation of modified Kdo analogues, such as those with click chemistry handles, into bacterial LPS allows for the specific labeling and detection of Gram-negative bacteria. This could form the basis for rapid and sensitive diagnostic tests for bacterial infections. The detection of aberrant glycosylation patterns, a hallmark of various diseases including cancer, is another area where Kdo-related research could have an impact. The development of "mini-lectins," engineered carbohydrate-binding proteins with high specificity for particular glycan structures, could be adapted to detect Kdo-containing epitopes.
Genomic-based diagnostic technologies are also on the rise, with the potential to identify individuals at risk for certain diseases or to guide therapeutic interventions. While not directly Kdo-based, the principles of developing targeted diagnostics can be applied to the detection of bacterial pathogens based on their unique surface glycans. The co-development of a targeted therapeutic and a companion diagnostic test is becoming a more common strategy in drug development, a model that could be applied to new antibiotics targeting the Kdo pathway.
Synthetic biology offers a powerful toolkit for creating novel diagnostics. This includes the design of genetic circuits and biosensors that can detect specific molecules, such as bacterial cell wall components. It is conceivable that biosensors could be engineered to specifically recognize Kdo or Kdo-containing structures, providing a new platform for the diagnosis of bacterial infections.
Interdisciplinary Research on Kdo Glycobiology
The complexity of Kdo glycobiology necessitates a highly interdisciplinary research approach, bringing together experts from chemistry, biology, immunology, and medicine. The study of glycans and their roles in biological systems is a rapidly growing field with broad relevance.
Organic chemists play a crucial role in synthesizing Kdo and its various derivatives and oligosaccharides. These synthetic molecules are essential for biochemists and immunologists to probe the interactions between Kdo-containing structures and their binding partners, such as antibodies and lectins. The development of new synthetic methods, such as the use of C3-p-tolylthio-substituted Kdo donors, has enabled the creation of complex and highly branched Kdo oligosaccharides that were previously inaccessible.
Glycobiology research institutes and centers foster these interdisciplinary collaborations. These centers often have research programs focused on areas like the structural characterization of glycans, the biosynthesis of proteoglycans, and the glycobiology of host-pathogen interactions. The development of bioinformatics tools and databases is also a key component of this interdisciplinary effort, allowing for the management and analysis of the vast amounts of data generated in glycomics and
Q & A
Basic Research Questions
Q. What are the primary chemical synthesis methods for 3-Deoxy-l-manno-octulosonic acid (Kdo), and how do they compare in efficiency and scalability?
- Methodological Answer : Kdo synthesis often employs stereoselective glycosylation and protecting-group strategies. For example, Feng et al. (2015) developed a scalable route using C-4/C-5 cyclic sulfate intermediates, achieving high yields (75–85%) and stereocontrol . Alternative approaches include dioxalanone-based methods (Ramage et al., 1991) and cyanohydrin addition followed by selective oxidation (Charon et al., 1969), though these may require additional purification steps . Scalability is limited by the need for multi-step protection/deprotection sequences, making enzymatic methods (e.g., aldolase catalysis) increasingly competitive for specific derivatives .
Q. How is Kdo structurally characterized in complex polysaccharides?
- Methodological Answer : Carbon-13 NMR is critical for determining Kdo's anomeric configuration and linkage. Bhattacharjee et al. (1978) resolved the β-D configuration of Kdo in meningococcal polysaccharides by analyzing C-8 chemical shifts, which differ between α- and β-anomers due to hydrogen bonding . Periodate oxidation coupled with thiobarbituric acid assays (Charon et al., 1969) quantifies Kdo by detecting β-formyl pyruvate, though this lacks stereochemical specificity . Mass spectrometry and methylation analysis are complementary for confirming substitution patterns .
Advanced Research Questions
Q. How can isotopic labeling experiments elucidate the catalytic mechanism of Kdo-8-phosphate synthase?
- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) tracks substrate flux in Kdo-8-phosphate synthase. Sheflyan et al. (1998) used ³²P-labeled phosphoenolpyruvate (PEP) to demonstrate the enzyme's ability to synthesize Kdo-8-phosphate from PEP and arabinose-5-phosphate . Problem sets in enzymology (e.g., isotopic labeling of reaction intermediates) can distinguish between concerted or stepwise mechanisms, as seen in studies comparing deuterium kinetic isotope effects .
Q. What strategies are employed to engineer aldolases for enantioselective Kdo synthesis?
- Methodological Answer : Directed evolution of aldolases enables access to non-natural Kdo enantiomers. Hsu et al. (2005) evolved E. coli D-sialic acid aldolase into an L-Kdo aldolase via error-prone PCR, achieving a 1,000-fold improvement in specificity for L-Kdo over D-sialic acid. Key mutations (e.g., T226S, G107V) outside the active site altered substrate binding pockets, highlighting the role of remote residues in enantioselectivity . Rational design using crystallographic data (e.g., Brunger et al., 1998) can further optimize enzyme-substrate compatibility .
Q. What are the challenges in isolating intermediates in Kdo-lipid A biosynthesis, and how are they addressed?
- Methodological Answer : Biosynthetic intermediates like incomplete lipid A (lacking Kdo) are highly hydrophilic and require specialized purification. Lehmann (1977) used DEAE-cellulose chromatography and electrodialysis to isolate a glucosamine-disaccharide intermediate from Salmonella mutants, confirmed via pulse-chase labeling and degradation studies . Challenges include minimizing degradation during extraction and detecting low-abundance intermediates via LC-MS with high-resolution mass analyzers.
Methodological Resources
- Synthetic Chemistry : Review Ramage (1991) for dioxalanone-based Kdo synthesis and van der Klein et al. (1989) for cyclic sulfate approaches .
- Enzymology : Refer to Hsu et al. (2005) for aldolase engineering protocols and Sheflyan et al. (1998) for isotopic labeling techniques .
- Structural Analysis : Utilize Bhattacharjee et al. (1978) for NMR-based configuration analysis and York et al. (1985) for plant polysaccharide applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
